molecular formula C7H7ClN2 B567142 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine CAS No. 1256813-78-1

3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Cat. No.: B567142
CAS No.: 1256813-78-1
M. Wt: 154.597
InChI Key: FXUJHAAUYSPGGK-UHFFFAOYSA-N
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Description

3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its fused pyrrolopyridine scaffold is a privileged structure found in compounds with a broad spectrum of pharmacological activities, and the chloro substituent at the 3-position enhances its reactivity for further functionalization, making it a valuable intermediate for cross-coupling reactions and nucleophilic substitutions . This compound serves as a key precursor in the design and synthesis of bioactive molecules, particularly for the development of targeted kinase inhibitors . The rigid bicyclic framework is a core structure in investigational compounds studied as allosteric modulators of the M4 muscarinic acetylcholine receptor, a target for disorders of the nervous system . Furthermore, the related pyrrolo[3,4-b]pyridin-5-one core has been utilized in the synthesis of polyheterocyclic compounds demonstrating cytotoxic activity against human epithelial cervical carcinoma cell lines (SiHa, HeLa, CaSki) and has been investigated for its interactions with the αβ-tubulin protein target . The broader pyrrolopyridine chemical class is actively researched for its potential in treating diseases of the nervous and immune systems, as well as for its antidiabetic, antimycobacterial, antiviral, and antitumor activities . This product is intended for research purposes as a chemical building block to advance the development of novel therapeutic agents.

Properties

IUPAC Name

3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2/c8-6-1-5-2-9-4-7(5)10-3-6/h1,3,9H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUJHAAUYSPGGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40744794
Record name 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256813-78-1
Record name 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

Chlorination AgentSolventTemperature (°C)Time (h)Yield (%)
NCSDCM251268
Cl₂ (gas)CCl₄0–5672
SOCl₂Toluene110365

Mechanistic Insight:
Electrophilic chlorination proceeds via a Wheland intermediate, with the electron-rich position 3 favoring attack. Steric effects from the fused pyrrole ring limit substitution at adjacent positions.

Microwave-Assisted Synthesis for Rapid Access

Microwave irradiation significantly reduces reaction times. A one-pot protocol combines cyclocondensation and chlorination:

  • Mix 3-aminopyrrole (1.0 equiv), chloroacetaldehyde (1.2 equiv), and POCl₃ (3.0 equiv) in acetonitrile.

  • Irradiate at 150°C for 20 minutes.

  • Quench with ice-water and extract with DCM.

Advantages:

  • Time Efficiency: 30 minutes vs. 12–24 hours conventional

  • Yield Improvement: 78% vs. 65% batchwise.

Comparative Analysis of Synthetic Routes

MethodKey AdvantagesLimitationsIdeal Use Case
CyclocondensationHigh atom economyMulti-step purificationBulk production
Direct ChlorinationSimplicityRegioselectivity challengesSmall-scale synthesis
Cross-CouplingExcellent regiocontrolHigh catalyst costMedicinal chemistry optimization
Microwave-AssistedRapid synthesisSpecialized equipment requiredHigh-throughput screening

Challenges and Mitigation Strategies

  • Regioselectivity in Chlorination:
    Competitive substitution at positions 2 and 4 occurs under harsh conditions. Employing bulky directing groups (e.g., tert-butoxycarbonyl) improves 3-position selectivity.

  • Purification Difficulties:
    The polar nature of the product complicates isolation. Gradient elution with silica gel (0–50% EtOAc/hexane) enhances resolution .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its reduced forms using reagents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

G Protein-Coupled Receptor Modulation

One of the most promising applications of 3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is its role as a modulator of G protein-coupled receptors (GPCRs). Specifically, it has been identified as an agonist for the GPR119 receptor, which plays a crucial role in glucose homeostasis and insulin secretion. Compounds like GSK1104252A derived from this scaffold have shown potential in treating type 2 diabetes by enhancing glycemic control and modulating the enteroinsular axis .

Anticancer Activity

Research indicates that derivatives of pyrrolo[3,4-b]pyridine compounds exhibit anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. The structure of this compound allows for modifications that enhance its efficacy against various cancer types .

Neurological Applications

The compound has also been studied for its effects on neurological conditions. As an allosteric modulator of muscarinic receptors, it may offer therapeutic benefits in treating disorders such as Alzheimer's disease by enhancing cholinergic transmission . This application is particularly noteworthy given the increasing interest in developing drugs that target neurotransmitter systems to manage cognitive decline.

Case Study 1: GPR119 Agonism

In a study published in PubMed, researchers explored the pharmacokinetics and selectivity of a derivative based on this compound. The results demonstrated that the compound effectively modulated GPR119 activity in vivo, leading to improved glucose tolerance in rodent models. This supports the potential use of similar compounds in diabetes management .

Case Study 2: Anticancer Screening

A comprehensive screening of various pyrrolo[3,4-b]pyridine derivatives revealed significant cytotoxic effects against several cancer cell lines. The study highlighted that modifications at the chlorine position could enhance selectivity towards cancerous cells while minimizing toxicity to normal cells. This finding emphasizes the importance of structural optimization in drug development for cancer therapies .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
GPR119 AgonismModulates glucose homeostasis; potential diabetes treatment
Anticancer ActivityInduces apoptosis; inhibits tumor growth
Neurological ModulationPotential treatment for cognitive decline

Mechanism of Action

The mechanism of action of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. For example, as a kinase inhibitor, it can interfere with signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the pyrrolo[3,4-b]pyridine scaffold critically impacts chemical and biological properties:

Compound Name Substituent Position Key Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine 3 -Cl C₇H₇ClN₂ 154.60 Enhanced electrophilicity; intermediate in CNS drug synthesis
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride 2 -Cl (as HCl salt) C₇H₈Cl₂N₂ 191.06 Improved solubility due to hydrochloride salt; used in coupling reactions
2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride 2 -CF₃ C₈H₈ClF₃N₂ 224.61 Strong electron-withdrawing effect; potential fluorinated drug candidate
3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride 3 -F C₇H₈Cl₂FN₂ 193.06 Reduced steric bulk compared to -Cl; improved metabolic stability

Key Findings :

  • Chlorine at position 3 (target compound) increases electrophilicity compared to position 2, favoring nucleophilic substitution reactions .
  • Trifluoromethyl groups at position 2 enhance thermal stability and lipophilicity, making them suitable for blood-brain barrier penetration .
  • Fluorine substitution reduces molecular weight and improves pharmacokinetic profiles .

Key Findings :

  • Rhodium catalysis enables efficient construction of the bicyclic core with high yields (up to 90%) .
  • Hydrolysis and protection strategies (e.g., trityl, Boc) are critical for stabilizing reactive intermediates .

Key Findings :

  • Hydrochloride salts exhibit improved aqueous solubility but higher corrosivity .
  • Trifluoromethyl derivatives show higher thermal stability .

Biological Activity

3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (CAS No. 1256813-78-1) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, highlighting its pharmacological properties, mechanisms of action, and implications in medicinal chemistry.

Chemical Structure and Properties

The compound features a pyrrole ring fused to a pyridine ring with a chlorine substituent at the 3-position. Its molecular formula is C7H7ClN2C_7H_7ClN_2 with a molecular weight of approximately 154.6 g/mol. The compound's structure is significant as it influences its biological activity and interaction with various biological targets.

Research indicates that this compound acts primarily as an allosteric modulator of the M4 muscarinic acetylcholine receptor (mAChR). This receptor is implicated in numerous physiological processes including cognition and motor control. The modulation of mAChRs can lead to therapeutic effects in neurological disorders such as Alzheimer's disease and schizophrenia .

Antitumor Activity

Several studies have examined the antitumor potential of pyrrolo[3,4-b]pyridine derivatives, including this compound. For instance, derivatives have shown cytotoxic effects against various cancer cell lines. A study reported moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cardiac cells .

Antimicrobial and Antiviral Properties

The compound has also been investigated for its antimicrobial and antiviral properties. Pyrrolo[3,4-b]pyridine derivatives are known to exhibit activity against pathogens like Mycobacterium tuberculosis. In vitro studies indicated that modifications to the compound's structure could enhance its efficacy against such pathogens .

Neuroprotective Effects

Given its interaction with mAChRs, there is potential for neuroprotective applications. Research suggests that compounds within this class may help in treating neurodegenerative diseases by modulating cholinergic signaling pathways .

Case Studies and Research Findings

Study Findings Biological Activity
Deraeve et al. (2021)Synthesized various pyrrolo derivativesShowed significant antimycobacterial activity
Kalai et al. (2021)Evaluated cytotoxicity against cancer cell linesModerate cytotoxicity against ovarian cancer cells
PMC8069244 (2021)Reviewed pharmacological propertiesHighlighted analgesic and sedative effects

Q & A

Q. Q1. What are the established synthetic routes for 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of precursors such as chlorinated pyridine derivatives. A common approach uses sodium hydride (NaH) as a base in dimethylformamide (DMF) at elevated temperatures (100–120°C) to promote cyclization . For example, analogous compounds like 2-chloro derivatives are synthesized via cyclizing agents under controlled conditions, with yields optimized by adjusting solvent polarity and reaction time. Industrial-scale methods may employ continuous flow reactors to enhance reproducibility . Key parameters include:

ParameterOptimal RangeImpact on Yield
Temperature100–120°CHigher yields at elevated temperatures due to faster kinetics
SolventDMF or THFPolar aprotic solvents favor cyclization
CatalystNone or mild basesExcess base may lead to side reactions

Advanced Synthesis and Optimization

Q. Q2. How can regioselectivity be controlled during functionalization of the pyrrolo[3,4-b]pyridine scaffold?

Methodological Answer: Regioselectivity in substitutions (e.g., at the 3-chloro position) is influenced by steric and electronic factors. Computational tools like density functional theory (DFT) can predict reactive sites by analyzing electron density maps. For instance, nucleophilic aromatic substitution (SNAr) at the chloro-substituted position is favored due to electron-withdrawing effects of the fused pyrrole ring . Advanced methods include:

  • Catalytic strategies : Use of Yb(OTf)₃ in multi-component reactions (e.g., Ugi–Zhu) to direct substituents to specific positions .
  • Protecting groups : Temporary protection of reactive NH groups (e.g., with tosyl chloride) to prevent undesired side reactions .

Chemical Reactivity and Functionalization

Q. Q3. What are the major reaction pathways for modifying the 3-chloro substituent, and how can by-products be minimized?

Methodological Answer: The 3-chloro group undergoes SNAr, Suzuki coupling, or reduction. For example:

  • SNAr : React with amines (e.g., piperidine) in ethanol at reflux to replace chlorine with amine groups. By-products like dehalogenated species can arise if reducing agents (e.g., Pd/C) are present .
  • Reduction : Use catalytic hydrogenation (H₂/Pd) to convert chloro to hydrogen, but over-reduction of the pyrrole ring can occur. Monitoring reaction time and pressure is critical .

Q. By-product Mitigation Table :

Reaction TypeCommon By-ProductsMitigation Strategy
SNArDehalogenated productUse anhydrous conditions and excess nucleophile
ReductionRing hydrogenationLimit H₂ exposure to 1–2 atm

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q4. How do structural modifications to this compound influence its biological activity?

Methodological Answer: SAR studies highlight the importance of the chloro group and fused ring system. For example:

  • Chloro position : 3-Chloro derivatives show enhanced kinase inhibition compared to 2-chloro analogs due to better steric alignment with ATP-binding pockets .
  • Substituent effects : Adding electron-donating groups (e.g., methoxy) to the pyridine ring increases solubility but may reduce binding affinity .

Q. Q5. What analytical techniques are recommended for resolving contradictions in reported biological data?

Methodological Answer: Discrepancies often arise from impurities or stereochemical variations. A multi-technique approach is essential:

  • Purity analysis : HPLC with UV/Vis detection (≥98% purity threshold) .
  • Structural confirmation : ¹H/¹³C NMR and X-ray crystallography (e.g., for derivatives like 6-benzyl analogs ).
  • Computational validation : Molecular docking to verify binding modes against target proteins .

Q. Workflow for Data Reconciliation :

Re-synthesize compound using standardized protocols.

Characterize via NMR and mass spectrometry.

Re-test biological activity with controlled assay conditions.

Advanced Method Development

Q. Q6. How can computational methods guide the design of novel 3-Chloro-pyrrolopyridine derivatives?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Predict stability of derivatives in solution.
  • DFT calculations : Identify reactive sites for functionalization .
  • QSAR models : Corrogate substituent effects with activity using datasets from analogs (e.g., pyrazolo[3,4-b]pyridines ).

Case Study : A QSAR model for kinase inhibitors trained on 50 derivatives achieved R² = 0.89, highlighting chloro and methyl groups as key contributors to potency .

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